molecular formula C19H17N3O3S B2563316 (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide CAS No. 1173297-12-5

(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide

Cat. No. B2563316
CAS RN: 1173297-12-5
M. Wt: 367.42
InChI Key: AMFNGAQEYGZOSC-VZCXRCSSSA-N
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Description

The compound “(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .

Scientific Research Applications

Anticancer Potential

(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide: has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The compound’s unique structure and interactions with cellular targets make it a promising candidate for further study in cancer therapy .

Antioxidant Activity

The compound’s dimethoxybenzoquinone moiety contributes to its antioxidant properties. It scavenges free radicals and protects cells from oxidative damage. Understanding its mechanism of action and potential applications in preventing oxidative stress-related diseases is an active area of research .

Electrochemical Energy Storage

Researchers have investigated (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide as a redox-active material for pseudocapacitors. When incorporated into electrodes, it exhibits reversible redox reactions, making it suitable for energy storage applications. Its stability and cyclability are particularly appealing for supercapacitors .

Organic Synthesis

The compound’s synthetic accessibility and gram-scale production have made it valuable in organic synthesis. Its use as a building block for constructing more complex molecules has been explored. Researchers have developed efficient routes to obtain this compound, allowing for its incorporation into diverse chemical transformations .

Biochemical Studies

In biochemical research, (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide serves as a probe to study redox processes and electron transfer reactions. Its interactions with biomolecules, such as enzymes and coenzymes, provide insights into cellular redox homeostasis and metabolic pathways .

Crystal Engineering

The compound’s crystal structure and packing arrangements have been investigated. Researchers explore its supramolecular interactions, hydrogen bonding patterns, and crystal lattice properties. Understanding these aspects aids in designing functional materials for various applications, including sensors and optoelectronic devices .

Future Directions

The future research directions could involve further exploration of the synthesis, properties, and potential applications of this compound and related compounds. This could include investigating their potential as anticancer or antibacterial agents .

properties

IUPAC Name

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-22-14-8-15(24-2)16(25-3)9-17(14)26-19(22)21-18(23)12-10-20-13-7-5-4-6-11(12)13/h4-10,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFNGAQEYGZOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CNC4=CC=CC=C43)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide

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